6-Fluoro-5-methyl-8-nitroquinoline
CAS No.:
Cat. No.: VC15978083
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FN2O2 |
|---|---|
| Molecular Weight | 206.17 g/mol |
| IUPAC Name | 6-fluoro-5-methyl-8-nitroquinoline |
| Standard InChI | InChI=1S/C10H7FN2O2/c1-6-7-3-2-4-12-10(7)9(13(14)15)5-8(6)11/h2-5H,1H3 |
| Standard InChI Key | NTCOEHIAKAOXOF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The quinoline core of 6-fluoro-5-methyl-8-nitroquinoline consists of a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at the 5-, 6-, and 8-positions modulate its electronic and steric properties:
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Fluorine (C-6): Enhances lipophilicity and metabolic stability, improving membrane permeability.
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Methyl (C-5): Contributes steric bulk, potentially influencing binding interactions with biological targets.
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Nitro (C-8): A strong electron-withdrawing group that participates in redox reactions and hydrogen bonding .
Physicochemical Data
Key properties derived from experimental studies include:
| Property | Value | Source |
|---|---|---|
| Density | 1.446 g/cm³ | |
| Boiling Point | 327°C at 760 mmHg | |
| Flash Point | 151.6°C | |
| Molecular Weight | 206.17 g/mol | |
| Solubility | Low in water; soluble in DMSO |
The nitro group’s electron-withdrawing nature reduces basicity compared to unsubstituted quinoline, while fluorine increases electronegativity at C-6, influencing reactivity in electrophilic substitution.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 6-fluoro-5-methyl-8-nitroquinoline involves multi-step protocols, often beginning with nitration and halogenation of quinoline precursors. A representative route from includes:
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Nitration: Introduction of the nitro group at C-8 using fuming , though direct nitration may fail, necessitating decarboxylation-nitration sequences .
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Halogenation: Fluorination at C-6 via electrophilic substitution or halogen exchange reactions.
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Methylation: Installation of the methyl group at C-5 using methylating agents like under basic conditions.
A modified procedure in achieved 93% yield by replacing ethoxyethane with methanol, simplifying purification and reducing costs. Key steps included:
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Distillation to remove excess thionyl chloride during acyl chloride formation.
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Hydrolysis with methanolic HCl to finalize the quinoline-3-carboxylic acid intermediate .
Green Chemistry Innovations
Recent advancements emphasize solvent-free reactions and catalytic methods to minimize waste. For example, microwave-assisted synthesis reduces reaction times from days to hours while maintaining yields above 90%.
Chemical Reactivity and Functionalization
Redox Reactions
The nitro group undergoes reduction to an amine () using or , yielding 8-amino derivatives with enhanced hydrogen-bonding capacity. Conversely, oxidation with generates nitroso or hydroxylamine intermediates, useful for further functionalization.
Nucleophilic Substitution
The electron-deficient quinoline ring facilitates nucleophilic aromatic substitution at C-7. In , primary amines displaced the 7-chloro substituent under mild conditions (60–80°C, aqueous ethanol), achieving >80% yields. This reactivity is critical for synthesizing antimicrobial derivatives.
Biological Activity and Mechanisms
Antibacterial Properties
6-Fluoro-5-methyl-8-nitroquinoline derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . Structure-activity relationship (SAR) studies reveal:
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Hydrophilic groups (e.g., hydroxyl, amine) enhance activity against E. coli by improving water solubility and target access.
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Lipophilic groups (e.g., alkyl chains) favor activity against S. aureus by increasing membrane penetration .
Enzyme Inhibition
The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. Fluorine’s electronegativity strengthens binding to the gyrase-DNA complex, while the nitro group stabilizes interactions via dipole-dipole forces.
Cytotoxicity and Selectivity
Applications and Future Directions
Medicinal Chemistry
As a scaffold for antibiotic development, 6-fluoro-5-methyl-8-nitroquinoline derivatives are being optimized for:
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Enhanced potency: Hybrid molecules combining quinoline and azole moieties show promise against multidrug-resistant strains.
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Reduced resistance: Structural modifications at C-7 and C-8 disrupt efflux pump recognition, delaying resistance onset .
Material Science
The compound’s fluorescence properties and electron-deficient ring make it a candidate for:
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Organic semiconductors: Nitro and fluorine groups improve electron mobility in thin-film transistors.
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Sensors: Quinoline-based fluorophores detect metal ions (e.g., ) in environmental samples.
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